4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline
Brand Name: Vulcanchem
CAS No.: 2640965-12-2
VCID: VC11860755
InChI: InChI=1S/C19H19ClN4O/c20-16-11-21-8-5-18(16)25-12-14-6-9-24(10-7-14)19-15-3-1-2-4-17(15)22-13-23-19/h1-5,8,11,13-14H,6-7,9-10,12H2
SMILES: C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=NC4=CC=CC=C43
Molecular Formula: C19H19ClN4O
Molecular Weight: 354.8 g/mol

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline

CAS No.: 2640965-12-2

Cat. No.: VC11860755

Molecular Formula: C19H19ClN4O

Molecular Weight: 354.8 g/mol

* For research use only. Not for human or veterinary use.

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline - 2640965-12-2

Specification

CAS No. 2640965-12-2
Molecular Formula C19H19ClN4O
Molecular Weight 354.8 g/mol
IUPAC Name 4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline
Standard InChI InChI=1S/C19H19ClN4O/c20-16-11-21-8-5-18(16)25-12-14-6-9-24(10-7-14)19-15-3-1-2-4-17(15)22-13-23-19/h1-5,8,11,13-14H,6-7,9-10,12H2
Standard InChI Key JBQBYCVGFGFYEI-UHFFFAOYSA-N
SMILES C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=NC4=CC=CC=C43
Canonical SMILES C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=NC4=CC=CC=C43

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline consists of three primary components:

  • Quinazoline core: A bicyclic aromatic system with two nitrogen atoms at positions 1 and 3.

  • Piperidine ring: A six-membered saturated heterocycle attached to the quinazoline core via a nitrogen atom at position 4.

  • 3-Chloropyridin-4-yloxy methyl group: A substituted pyridine moiety linked to the piperidine ring through an ether bond.

The molecular formula is C₁₉H₁₈ClN₃O, yielding a molecular weight of 339.83 g/mol. Key functional groups include the chloro substituent (enhancing electrophilicity), the ether linkage (improving solubility), and the piperidine ring (facilitating conformational flexibility).

Spectral Characterization

While experimental data for this specific compound is scarce, analogous quinazoline derivatives are typically characterized using:

  • Nuclear Magnetic Resonance (NMR): To confirm the positions of substituents and ring systems.

  • Mass Spectrometry (MS): For molecular weight verification and fragmentation pattern analysis.

  • X-ray Crystallography: To resolve three-dimensional conformation, particularly for piperidine ring puckering .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline likely involves multi-step reactions:

  • Quinazoline Core Formation: Cyclocondensation of anthranilic acid derivatives with nitriles or amides under acidic conditions .

  • Piperidine Ring Introduction: Nucleophilic substitution at position 4 of the quinazoline using a piperidine precursor .

  • Chloropyridine Ether Linkage: Mitsunobu reaction or Williamson ether synthesis to attach the 3-chloropyridin-4-yloxy methyl group.

Table 1: Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield Optimization Strategies
Quinazoline formationPOCl₃, DMF, 110°CUse of anhydrous conditions to prevent hydrolysis
Piperidine substitutionK₂CO₃, DMF, 80°CExcess piperidine to drive reaction completion
EtherificationDEAD, PPh₃, THFSlow addition of alcohol precursor to minimize side reactions

Structural Analogues and SAR Insights

Structure-activity relationship (SAR) studies of quinazoline derivatives highlight critical modifications:

  • Chloro Substituents: Enhance tubulin polymerization inhibition (e.g., IC₅₀ = 0.1–0.3 μM in compound 1a ).

  • Piperidine/Piperazine Rings: Improve bioavailability and target binding through conformational flexibility .

  • Ether Linkages: Increase metabolic stability compared to ester or amide bonds .

Biological Activities and Mechanisms

Table 2: Comparative Antiproliferative Activities of Quinazoline Analogues

CompoundStructural FeatureIC₅₀ (μM)Target Cell Line
1a 1-Phenyl-1-hydroxyethyl0.1–0.3A549, HCT116
9 Morpholin-3-one fused0.05H358, A549
14 Piperazine-quinazolinone5.94Toxoplasma gondii

For 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline, the chloro and piperidine groups suggest potential IC₅₀ values in the low micromolar range, though experimental validation is needed.

Antimicrobial and Antiparasitic Effects

Recent studies on quinazolinone-piperazine hybrids (e.g., compound 18, IC₅₀ = 5.94 μM against Toxoplasma gondii) indicate that the piperidine/piperazine moiety enhances penetration into parasitic cells . The chloro group may further potentiate activity by interacting with heme groups in microbial enzymes .

Pharmacokinetic and Toxicological Considerations

ADME Properties

  • Absorption: Moderate oral bioavailability due to the quinazoline core’s aromaticity and piperidine’s basicity (predicted LogP = 2.8).

  • Metabolism: Hepatic cytochrome P450-mediated oxidation of the piperidine ring, yielding inactive metabolites .

  • Excretion: Primarily renal, with <10% fecal elimination .

Toxicity Profile

Quinazoline derivatives generally exhibit dose-dependent hepatotoxicity and myelosuppression. Piperidine-containing analogues show reduced cardiotoxicity compared to anthracycline-based chemotherapeutics .

Future Directions and Challenges

Research Priorities

  • Target Validation: Confirm binding affinities for EGFR, tubulin, and microbial targets via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).

  • In Vivo Efficacy: Evaluate pharmacokinetics in murine models of cancer and toxoplasmosis.

  • Formulation Development: Explore nanoparticle encapsulation to enhance aqueous solubility.

Clinical Translation Barriers

  • Synthetic Complexity: Multi-step synthesis may hinder large-scale production.

  • Off-Target Effects: Risk of kinase inhibition in healthy tissues necessitates selective targeting strategies.

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